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Compound of Interest

Compound Name: 3'-Methylflavokawin

Cat. No.: B15591808

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin B, also known as Flavokawin B, is a prominent chalcone naturally
occurring in the kava plant (Piper methysticum).[1][2] This bioactive compound has garnered
significant attention within the scientific community due to its wide range of pharmacological
activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Flavokawin
B has demonstrated cytotoxic effects against various cancer cell lines, such as those of the
colon, bladder, and breast, by inducing apoptosis and cell cycle arrest.[1][3] Given its
therapeutic potential, rigorous analytical characterization is paramount for its application in
research and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are
indispensable techniques for the structural elucidation and quantification of natural products
like 3'-Methylflavokawin B. NMR provides detailed information about the carbon-hydrogen
framework, while MS offers precise molecular weight determination and fragmentation patterns
crucial for structural confirmation. These application notes provide a comprehensive overview
and detailed protocols for the NMR and mass spectrometry analysis of 3'-Methylflavokawin B.

Structural and Spectroscopic Data

The structural confirmation of 3'-Methylflavokawin B relies on the synergistic interpretation of
NMR and MS data. Below is a summary of the key spectroscopic data.
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Quantitative NMR and Mass Spectrometry Data

Summary

Parameter Value Reference
Molecular Formula C17H1604 Inferred from MS
Molecular Weight 284.31 g/mol Inferred from MS
1H NMR (CDCls, 500 MHz) &

See Table 2 Syah, et al.
(ppm)
13C NMR (CDCls, 125 MHz) &

See Table 2 Syah, et al.
(ppm)
High-Resolution MS (ESI-TOF)

[M+H]*+ 285.1070 Inferred
m/z
Key MS/MS Fragments (m/z) 181, 153, 121, 103 Inferred

Detailed NMR Assignments

The complete *H and 3C NMR assignments for 3'-Methylflavokawin B are presented in Table
2, based on data reported by Syah, et al. These assignments are crucial for the unambiguous
identification of the compound.
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Position 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2' 162.9
4' 166.0
6' 159.2
1 106.2
3 6.13 (d, J=2.3 Hz) 93.6
5' 6.09 (d, J=2.3 Hz) 91.2
a 7.84 (d, J=15.6 Hz) 127.8
B 7.91 (d, J=15.6 Hz) 142.5
1 135.0
2,6 7.62 (d, J=7.8 Hz) 128.5
3,5 7.41 (t, J=7.8 Hz) 129.0
4 7.40 (t, J=7.8 Hz) 130.5
C=0 192.6
4'-OCHs 3.93 (s) 55.9
6'-OCHs 3.90 (s) 55.6
2'-OH 14.41 (s)

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of 3'-Methylflavokawin

B are provided below. These protocols are based on established methods for flavonoid analysis

and can be adapted to specific instrumentation.

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire high-quality *H and *3C NMR spectra for the structural elucidation of 3'-

Methylflavokawin B.
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Materials:

3'-Methylflavokawin B sample (5-10 mg)

Deuterated chloroform (CDCIs)

NMR tubes (5 mm)

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the purified 3'-Methylflavokawin B
sample and dissolve it in approximately 0.7 mL of CDClIs in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

IH NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation
delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024-4096 scans.
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» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase and baseline correct the spectra.

[¢]

Reference the *H spectrum to the residual CHCIs signal at 7.26 ppm and the 3C spectrum
to the CDCls signal at 77.16 ppm.

[¢]

Integrate the signals in the *H spectrum and pick the peaks in both spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
and MS/MS Analysis

Objective: To determine the accurate mass and fragmentation pattern of 3'-Methylflavokawin
B for molecular formula confirmation and structural characterization.

Materials:

3'-Methylflavokawin B sample

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Liquid chromatography-quadrupole time-of-flight tandem mass spectrometer (LC-Q-TOF-
MS/MS)

Procedure:

o Sample Preparation: Prepare a stock solution of 3'-Methylflavokawin B in methanol at a
concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final
concentration of 1-10 pg/mL.

¢ LC-MS/MS System Configuration:

o Liquid Chromatography:
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s Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

= Mobile Phase A: Water with 0.1% formic acid.

= Mobile Phase B: Acetonitrile with 0.1% formic acid.

» Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes,
and re-equilibrate.

= Flow Rate: 0.3-0.5 mL/min.

= Injection Volume: 1-5 pL.

o Mass Spectrometry:

= |onization Mode: Positive Electrospray lonization (ESI+).

= Capillary Voltage: 3.5-4.5 kV.

» Drying Gas Temperature: 300-350 °C.

» Drying Gas Flow: 8-12 L/min.

» Nebulizer Pressure: 30-45 psi.

= MS Scan Range: m/z 50-500.

» MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision
energies (e.g., 10-40 eV) to obtain fragment ions.

Data Acquisition:

o Acquire full scan HRMS data to determine the accurate mass of the protonated molecule
[M+H]*.

o Acquire MS/MS data by selecting the [M+H]* ion as the precursor.

Data Analysis:
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o Determine the elemental composition from the accurate mass measurement.

o Propose a fragmentation pathway based on the observed product ions in the MS/MS
spectrum. Common fragmentations for chalcones include cleavages of the a,[3-
unsaturated ketone system and losses from the aromatic rings.
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Caption: Workflow for the NMR and mass spectrometry analysis of 3'-Methylflavokawin B.

Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Proposed fragmentation pathway for 3'-Methylflavokawin B in positive ESI mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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